1H-咪唑-4-碳腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

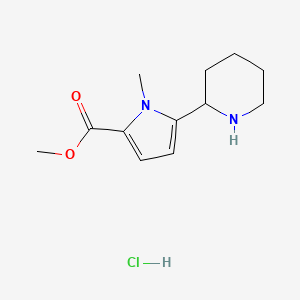

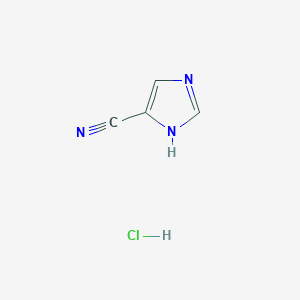

1H-Imidazole-4-carbonitrile is a derivative of imidazole used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Physical and Chemical Properties Analysis

1H-Imidazole-4-carbonitrile has a molecular weight of 93.09 . It has a melting point of 143.5-144.5 °C and a predicted boiling point of 388.1±15.0 °C . It is a solid substance that is off-white to light yellow in color .

科学研究应用

合成和化学性质

- 1H-咪唑-4-碳腈盐酸盐衍生物已被合成并分析了它们的结构和化学性质。例如,Suwiński 和 Świerczek (1998) 描述了 4(5)-硝基-1H-咪唑-5(4)-碳腈及其衍生物的合成 (Suwiński & Świerczek, 1998).

药物化学

- 该化合物已被用于合成具有生物活性的衍生物。例如,Andersen 和 Pedersen (1986) 将 5-氨基-1H-咪唑-4-羧酰胺盐酸盐转化为 N6-取代的 2-氮杂腺嘌呤和 2-氮杂次黄嘌呤 (Andersen & Pedersen, 1986).

分析应用

- 1H-咪唑衍生物已被应用于化学化合物的分析检测。Okamoto 等人 (1980) 证明了 4-氨基-1H-1,5-苯并二氮杂卓-3-碳腈盐酸盐在过氧化氢荧光测定中的应用 (Okamoto, Inamasu, & Kinoshita, 1980).

晶体学和材料科学

- 各种 1H-咪唑衍生物的晶体结构已被阐明,以了解它们的分子相互作用和性质。Özbey 等人 (2004) 报道了 1-(4-氟苄基)-2-(4-氰基苯基)-1H-苯并咪唑-5-碳腈的合成和晶体结构 (Özbey, Kaynak, Göker, & Kuş, 2004).

催化和化学反应

- 1H-咪唑衍生物已被用作各种化学反应中的催化剂。Yarie 等人 (2018) 设计并合成了 1H-咪唑-3-鎓三硝基甲烷盐作为可回收的纳米结构离子液体催化剂,用于合成咪唑并[1,2-a]嘧啶-3-碳腈 (Yarie et al., 2018).

生命起源前化学

- 已经探索了从生命起源前化合物合成 1H-咪唑衍生物以了解早期生命化学。Sanchez、Ferris 和 Orgel (1968) 讨论了 4-氨基咪唑-5-碳腈衍生物向嘌呤的转化,嘌呤是生物系统中的关键成分 (Sanchez, Ferris, & Orgel, 1968).

抗病毒研究

- 研究已经调查了咪唑衍生物的潜在抗病毒特性。Bizzarri 等人 (2021) 合成了具有显着抗甲型流感病毒活性的氨基咪唑碳腈衍生物 (Bizzarri et al., 2021).

作用机制

安全和危害

1H-Imidazole-4-carbonitrile should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

While specific future directions for 1H-Imidazole-4-carbonitrile hydrochloride were not found, imidazole compounds are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, it is likely that research into the properties and applications of 1H-Imidazole-4-carbonitrile hydrochloride will continue.

属性

IUPAC Name |

1H-imidazole-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMJHPJDKJDPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)

![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)

![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)